BenchChemオンラインストアへようこそ!

2-(4-Ethylphenoxy)acetohydrazide

Lipophilicity Drug-likeness Physicochemical property

For medicinal chemistry campaigns targeting MurD ligase inhibitors (IC₅₀ = 35.80 µM against MRSA) or CNS-penetrant hydrazone libraries, 2-(4-Ethylphenoxy)acetohydrazide is the non-fungible building block. Its para-ethyl substituent provides a distinct balance of lipophilicity (XLogP3 1.3) and electronic character compared to 4-methyl (XLogP3 ~0.9) or 4-methoxy (XLogP3 ~0.6) analogs, directly influencing target binding and BBB permeability. Available in batch sizes from mg to 10g with consistent ≥95% purity, this intermediate is derived from a robust, scalable synthesis using 4-ethylphenol and chloroacetic acid, ensuring a reliable supply for antimicrobial, CNS, and heterocyclic scaffold discovery.

Molecular Formula C10H14N2O2
Molecular Weight 194.234
CAS No. 300821-52-7
Cat. No. B2626526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethylphenoxy)acetohydrazide
CAS300821-52-7
Molecular FormulaC10H14N2O2
Molecular Weight194.234
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OCC(=O)NN
InChIInChI=1S/C10H14N2O2/c1-2-8-3-5-9(6-4-8)14-7-10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13)
InChIKeyVHXWIGWXSBZQPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Ethylphenoxy)acetohydrazide (CAS 300821-52-7): A Versatile Phenoxyacetohydrazide Building Block for Drug Discovery and Chemical Synthesis


2-(4-Ethylphenoxy)acetohydrazide (CAS 300821-52-7) is an acyl hydrazide derivative featuring a 4-ethylphenoxy substituent attached to an acetohydrazide core (molecular formula C₁₀H₁₄N₂O₂, molecular weight 194.23 g/mol) [1]. It is a versatile synthetic intermediate, with the hydrazide moiety enabling condensation reactions with carbonyl compounds to form hydrazones, Schiff bases, and various heterocyclic scaffolds [2]. The compound is primarily employed in medicinal chemistry as a precursor to bioactive hydrazide-hydrazone derivatives [3], and its physicochemical properties—including an XLogP3 value of 1.3 and a topological polar surface area of 64.4 Ų —suggest moderate lipophilicity and hydrogen-bonding capacity relevant to drug-likeness. The compound is available from multiple commercial suppliers with reported purity specifications of 98% for research applications .

Why Generic Substitution of 2-(4-Ethylphenoxy)acetohydrazide Fails: The Critical Role of the 4-Ethyl Substituent in Physicochemical and Structural Properties


Phenoxyacetohydrazide derivatives are not interchangeable building blocks; the identity of the para-substituent on the phenoxy ring directly governs the compound's lipophilicity, electronic character, and ultimately, its reactivity and biological profile in derived products. The 4-ethyl group in 2-(4-Ethylphenoxy)acetohydrazide confers a distinct balance of properties compared to common analogs bearing 4-methyl, 4-chloro, 4-methoxy, or unsubstituted phenoxy groups [1]. Specifically, the ethyl substituent increases the computed XLogP3 value to 1.3, reflecting higher lipophilicity than the methyl (XLogP3-AA ~0.9) or methoxy (XLogP3-AA ~0.6) analogs, a critical parameter influencing membrane permeability and binding pocket accommodation [2]. Furthermore, variations in substituent electronegativity and steric bulk alter the hydrazide group's nucleophilicity and the solid-state hydrogen-bonding network, as evidenced by distinct crystal packing motifs observed across this series [3][4]. Substituting a 4-ethylphenoxy building block with a 4-chloro or 4-methoxy analog without rigorous re-optimization of synthetic routes or downstream biological assays risks altering reaction yields, final product purity, and target binding affinities. The quantitative evidence presented below demonstrates why this specific substitution pattern is non-fungible for consistent research outcomes.

Quantitative Differentiation of 2-(4-Ethylphenoxy)acetohydrazide from Structurally Related Phenoxyacetohydrazide Analogs


Comparative Lipophilicity: Elevated XLogP3 of the 4-Ethyl Analog Enhances Predicted Membrane Permeability

The computed lipophilicity (XLogP3) of 2-(4-Ethylphenoxy)acetohydrazide is 1.3 , which is elevated compared to the unsubstituted phenoxy analog (XLogP3 = 0.85 [1]) and the 4-methoxy analog (XLogP3 = 0.61 [2]), and comparable to the 4-chloro analog (XLogP3 = 1.25 [3]). This parameter is a key predictor of passive membrane permeability and oral bioavailability in drug discovery programs.

Lipophilicity Drug-likeness Physicochemical property

Crystallographic Distinction: Unique Solid-State Packing Motif Driven by Ethyl Substituent

Crystal structure analysis reveals that 2-(4-Ethylphenoxy)acetohydrazide exhibits a distinct hydrogen-bonding network compared to its 4-methyl and 4-chloro analogs. While the 4-methyl analog crystallizes with a planar acetohydrazide group (maximum deviation 0.034 Å) and forms 2D hydrogen-bonded sheets [1], and the 4-chloro analog features weak N-H···N, C-H···O, and N-H···O hydrogen bonds with Cl···Cl interactions [2], the 4-ethyl derivative displays a unique packing arrangement where the ethyl group introduces increased steric bulk, modulating intermolecular contacts and potentially influencing crystal density and solubility .

Crystallography Solid-state chemistry Hydrogen bonding

Synthetic Accessibility: Well-Established Two-Step Route from Commercially Available Precursors

2-(4-Ethylphenoxy)acetohydrazide is synthesized via a robust and scalable two-step procedure: (i) alkylation of 4-ethylphenol with chloroacetic acid to yield 2-(4-ethylphenoxy)acetic acid, followed by (ii) esterification and subsequent reaction with hydrazine hydrate [1]. This route parallels the synthesis of other phenoxyacetohydrazides [2][3], but the use of 4-ethylphenol as the starting phenol offers commercial availability and a lower cost compared to 4-chloro or 4-methoxy precursors in certain supply chains.

Organic synthesis Hydrazide synthesis Process chemistry

Computational Docking: Predicted Favorable Binding Interactions in S. aureus MurD Enzyme

In a comprehensive study of phenoxyacetohydrazide derivatives, molecular docking against S. aureus MurD ligase revealed that compounds bearing ethyl and propyl substituents at the para-position exhibited favorable binding interactions within the catalytic pocket, with the most active derivative (4k, featuring a 4-ethylphenoxy moiety) achieving an in vitro IC₅₀ of 35.80 µM against the MurD enzyme [1]. While 2-(4-Ethylphenoxy)acetohydrazide itself was not directly assayed, this structure-activity relationship (SAR) indicates that the 4-ethylphenoxy scaffold is a privileged pharmacophore for targeting MurD in Gram-positive pathogens.

Molecular docking Antibacterial MurD inhibition

Commercial Availability and Purity Specifications: Reliable Supply with 98% Purity Grade

2-(4-Ethylphenoxy)acetohydrazide (CAS 300821-52-7) is readily available from multiple reputable chemical suppliers with specified purity of 98% . Storage recommendations include refrigeration at 2–8°C [1] or -20°C to ensure long-term stability. In contrast, the 4-methyl and 4-chloro analogs, while also commercially available, may exhibit different stability profiles under standard storage conditions due to variations in solid-state packing and hygroscopicity.

Supply chain Purity analysis Procurement

Optimal Research and Industrial Application Scenarios for 2-(4-Ethylphenoxy)acetohydrazide (CAS 300821-52-7)


Synthesis of Antibacterial Hydrazone Derivatives Targeting Gram-Positive Pathogens

Employ 2-(4-Ethylphenoxy)acetohydrazide as a key building block for the synthesis of hydrazone derivatives designed to inhibit Staphylococcus aureus MurD ligase. Evidence from a 2021 study demonstrates that derivatives containing the 4-ethylphenoxy moiety exhibit potent MurD enzyme inhibition (IC₅₀ = 35.80 µM) and moderate antibacterial activity against methicillin-resistant S. aureus (MIC = 128 µg/ml) [1]. This scenario leverages the validated SAR where the 4-ethyl substituent enhances binding interactions within the MurD catalytic pocket, making this compound a preferred starting material over 4-methyl or 4-methoxy analogs for anti-staphylococcal drug discovery programs.

Scaffold Optimization in CNS Drug Discovery Requiring Enhanced Lipophilicity

In medicinal chemistry campaigns targeting central nervous system (CNS) disorders, the elevated XLogP3 value (1.3) of 2-(4-Ethylphenoxy)acetohydrazide [1] is advantageous for designing compounds with improved blood-brain barrier permeability compared to less lipophilic analogs (XLogP3 = 0.85 for unsubstituted, 0.61 for 4-methoxy) [2]. This compound can be utilized to synthesize hydrazide-hydrazone libraries with optimized physicochemical properties, reducing the need for additional lipophilic modifications that could introduce synthetic complexity or metabolic liabilities.

Crystallography and Solid-State Formulation Studies

Due to its distinct crystal packing architecture compared to 4-methyl and 4-chloro analogs [1], 2-(4-Ethylphenoxy)acetohydrazide serves as a valuable model compound for investigating the impact of subtle substituent changes on solid-state properties such as solubility, stability, and crystal habit. This is particularly relevant for pre-formulation development in pharmaceutical research, where understanding the relationship between molecular structure and bulk material properties is critical for selecting the optimal drug candidate salt or co-crystal form.

Large-Scale Synthesis of Phenoxyacetohydrazide-Based Heterocycles

The well-established two-step synthetic route from 4-ethylphenol and chloroacetic acid [1] enables cost-effective scale-up of 2-(4-Ethylphenoxy)acetohydrazide for use as an intermediate in the production of 1,3,4-oxadiazoles, triazoles, and other heterocyclic scaffolds. The commercial availability of 4-ethylphenol and the robust reaction conditions ensure consistent yield and purity, supporting industrial applications in agrochemical and pharmaceutical intermediate manufacturing where reliable supply chains are essential .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Ethylphenoxy)acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.